molecular formula C8H13IO B12304196 rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan

rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan

Cat. No.: B12304196
M. Wt: 252.09 g/mol
InChI Key: IBZHPRXRZOQPSA-UHFFFAOYSA-N
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Description

rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan: is a complex organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound is notable for its unique structure, which includes an iodomethyl group attached to a hexahydro-cyclopenta[b]furan ring system

Preparation Methods

The synthesis of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and substitution reactions .

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Scientific Research Applications

rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar compounds to rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan include other furan derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substituent, which can significantly influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan

InChI

InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2

InChI Key

IBZHPRXRZOQPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCOC2(C1)CI

Origin of Product

United States

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